molecular formula C9H19NO2 B13637395 Ethyl 2-amino-4,4-dimethylpentanoate

Ethyl 2-amino-4,4-dimethylpentanoate

Cat. No.: B13637395
M. Wt: 173.25 g/mol
InChI Key: FGAFDMQUGIMOHR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,4-dimethylpentanoate (CAS: 113520-44-8) is a chiral aliphatic ester featuring a branched pentanoate backbone with an amino group at the C2 position and two methyl groups at C4. Its molecular formula is C₉H₁₉NO₂ (MW: 173.25 for the ethyl ester; 159.23 for the methyl analog) . The compound is synthesized via reactions involving methyl or ethyl glycinate derivatives, often as hydrochloride salts, and serves as a key intermediate in pharmaceutical research. For example, it is used to prepare protease inhibitors such as MPI22b, an antiviral compound synthesized by coupling with Z-Aib-OH . The (S)-enantiomer of its methyl ester (CAS: 1021417-79-7) is stored under inert conditions at -20°C due to its sensitivity to light and moisture .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-amino-4,4-dimethylpentanoate

InChI

InChI=1S/C9H19NO2/c1-5-12-8(11)7(10)6-9(2,3)4/h7H,5-6,10H2,1-4H3

InChI Key

FGAFDMQUGIMOHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-amino-4,4-dimethylpentanoate typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method is to react the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials used are generally of high purity to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-nitro-4,4-dimethylpentanoate.

    Reduction: Formation of 2-amino-4,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Ethyl 2-amino-4,4-dimethylpentanoate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.

Biology: In biological research, this compound can be used as a precursor for the synthesis of amino acid derivatives. These derivatives can be used in studies related to protein structure and function.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. It is also used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

Structure: This compound incorporates a thiophene ring with methyl groups at C4 and C5, distinguishing it from the aliphatic backbone of ethyl 2-amino-4,4-dimethylpentanoate. Reactivity: The amino and ester groups enable participation in heterocyclic synthesis. For instance, it undergoes cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, a precursor for Knoevenagel condensations . Applications: Used in synthesizing fused thiophene derivatives (e.g., thieno[2,3-d]pyrimidines) for antimicrobial and anti-inflammatory applications . Key Difference: The aromatic thiophene ring enhances π-π interactions in drug design, unlike the flexible pentanoate chain of the target compound .

(R)-Ethyl 3-Amino-4,4-dimethylpentanoate

Structure: A positional isomer of the target compound, with the amino group at C3 instead of C2 (CAS: 850622-06-9, MW: 173.25) . For example, the C2 amino group in the target compound may participate more readily in hydrogen bonding during co-crystal formation .

Methyl vs. Ethyl Esters of 2-Amino-4,4-dimethylpentanoate

Ethyl Ester: The ethyl group enhances lipophilicity, favoring interactions in hydrophobic drug-binding pockets. Both esters are used interchangeably in antiviral MPI derivatives .

2-Amino-4,6-dimethylpyrimidine

Structure: A heterocyclic compound with amino and methyl substituents on a pyrimidine ring. Reactivity: Forms co-crystals with diclofenac via hydrogen bonding, despite weaker electrostatic interactions compared to aliphatic amino esters. The aromatic system stabilizes co-crystals through π-stacking . Contrast: Unlike the aliphatic ester, this compound’s rigid ring structure limits conformational flexibility, affecting its utility in dynamic biological systems .

Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate

Structure: Replaces the amino group with a hydroxymethyl moiety (CAS: 1786215-49-3, C₁₀H₂₀O₃) . Functionality: The hydroxymethyl group enables esterification or oxidation reactions, diverging from the nucleophilic amino group’s role in amide bond formation .

Data Table: Key Structural and Functional Comparisons

Compound Molecular Formula MW Key Functional Groups Applications Reference
This compound C₉H₁₉NO₂ 173.25 Amino, ethyl ester Antiviral intermediates (MPI series)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₁₀H₁₃NO₂S 227.28 Thiophene, amino, ethyl ester Heterocyclic synthesis
(R)-Ethyl 3-amino-4,4-dimethylpentanoate C₉H₁₉NO₂ 173.25 Amino (C3), ethyl ester Positional isomer studies
2-Amino-4,6-dimethylpyrimidine C₆H₉N₃ 123.16 Pyrimidine, amino Co-crystallization with APIs
Mthis compound C₈H₁₇NO₂ 159.23 Amino, methyl ester Chiral building block

Biological Activity

Ethyl 2-amino-4,4-dimethylpentanoate is a compound of significant interest in both medicinal chemistry and biochemical research. Its unique structure, characterized by an amino group and an ester functional group, allows it to participate in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C9H17N2O2C_9H_{17}N_2O_2 and a molecular weight of approximately 173.25 g/mol. The compound is typically synthesized through esterification reactions involving 2-amino-4,4-dimethylpentanoic acid and ethanol, often in the presence of dehydrating agents like sulfuric acid.

Synthesis Methods:

  • Esterification: Reaction of the amino acid with ethanol.
  • Cyanoacetylation: Treatment with ethyl cyanoacetate under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active amino acid derivatives that participate in metabolic reactions.

Key Mechanisms:

  • Enzyme Interaction: Potential role as an enzyme inhibitor by binding to active sites.
  • Metabolic Pathways: Involvement in amino acid metabolism and neurotransmitter synthesis.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

  • Therapeutic Applications: Investigated as a precursor in drug synthesis and for its potential therapeutic effects in various diseases.
  • Biomarker Potential: Its structural similarity to natural amino acids indicates possible roles as a biomarker in metabolic disorders .

Case Studies and Experimental Data

Several studies have highlighted the significance of this compound in various biological contexts:

  • Enzyme Inhibition Studies:
    • Research indicates that compounds similar to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the amino group can enhance inhibitory potency against specific targets .
  • Therapeutic Efficacy:
    • In animal models, derivatives of this compound have demonstrated anti-inflammatory properties and potential neuroprotective effects. For example, a study reported significant reductions in inflammatory markers following administration of related compounds .
  • Metabolic Profiling:
    • Metabolomic analyses have identified this compound as a significant metabolite in specific biochemical pathways associated with energy metabolism and neurotransmitter regulation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 3-amino-4,4-dimethylpentanoateSimilar amino group positionInvestigated for enzyme interactions
Methyl 3-hydroxy-2-(iodomethylene)-4,4-dimethylpentanoateHydroxyl group additionExplored for its role in synthetic pathways
Ethyl 3-amino-3,4-dimethylpentanoateDifferent amino group positionPotentially less reactive due to structural differences

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4,4-dimethylpentanoate in laboratory settings?

The synthesis typically involves esterification of 2-amino-4,4-dimethylpentanoic acid with ethanol under acidic catalysis. A method analogous to ethyl 2-amino-4,5-dichlorobenzoate synthesis can be adapted:

  • Procedure : React 2-amino-4,4-dimethylpentanoic acid with ethanol in the presence of concentrated sulfuric acid (1-2 mol%) at reflux (78°C) for 6–12 hours.
  • Purification : Use vacuum distillation or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield Optimization : Adjust molar ratios (acid:ethanol = 1:3–5) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).

Q. How can spectroscopic methods confirm the structure and purity of this compound?

Key spectroscopic data include:

  • NMR :
  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.40 (s, 6H, (CH₃)₂C), 2.40 (m, 2H, CH₂COO), 3.10 (m, 1H, NH₂CH).
  • ¹³C NMR : δ 14.1 (CH₂CH₃), 22.8 ((CH₃)₂C), 34.5 (C(CH₃)₂), 60.8 (CH₂CH₃), 172.5 (C=O).
    • IR : Strong C=O stretch at ~1740 cm⁻¹, N-H stretches at 3300–3500 cm⁻¹.
    • MS : Molecular ion peak at m/z 173 (C₉H₁₇NO₂⁺) .
      Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% target peak area.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Structural Analogues : Minor substitutions (e.g., fluorine vs. methyl groups) alter binding affinity. For example, ethyl 2-amino-4,4-difluorobutanoate shows enhanced metabolic stability compared to non-fluorinated analogues .
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines (HEK293 vs. HeLa) affect activity. Standardize protocols using guidelines from Extended Essay Guide .
  • Mechanistic Studies : Use computational docking (AutoDock Vina) to compare interactions with target enzymes (e.g., proteases or kinases) .

Q. How do steric effects from the 4,4-dimethyl groups influence reactivity in nucleophilic acyl substitution?

The 4,4-dimethyl groups create steric hindrance, slowing reactions at the ester carbonyl. For example:

  • Aminolysis : Requires elevated temperatures (80–100°C) and excess amine (e.g., benzylamine) due to restricted nucleophile access.
  • Hydrolysis : Base-catalyzed hydrolysis (NaOH/EtOH) proceeds 3–5× slower than unsubstituted ethyl pentanoates . Computational modeling (DFT at B3LYP/6-31G*) shows a 15–20% increase in activation energy for substituted derivatives .

Methodological Considerations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve (R)- and (S)-enantiomers, critical for pharmacological studies .

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